molecular formula C12H11N3O2 B11879982 1-(5-(6-Methoxypyridazin-3-yl)pyridin-2-yl)ethanone CAS No. 1333222-24-4

1-(5-(6-Methoxypyridazin-3-yl)pyridin-2-yl)ethanone

Cat. No.: B11879982
CAS No.: 1333222-24-4
M. Wt: 229.23 g/mol
InChI Key: RRBGDYCLGCFXQH-UHFFFAOYSA-N
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Description

1-(5-(6-Methoxypyridazin-3-yl)pyridin-2-yl)ethanone is a heterocyclic compound featuring a pyridine backbone substituted with a 6-methoxypyridazine moiety at the 5-position and an ethanone group at the 2-position. The pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) distinguishes it from simpler pyridine derivatives, conferring unique electronic and steric properties.

Properties

CAS No.

1333222-24-4

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

1-[5-(6-methoxypyridazin-3-yl)pyridin-2-yl]ethanone

InChI

InChI=1S/C12H11N3O2/c1-8(16)10-4-3-9(7-13-10)11-5-6-12(17-2)15-14-11/h3-7H,1-2H3

InChI Key

RRBGDYCLGCFXQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)C2=NN=C(C=C2)OC

Origin of Product

United States

Biological Activity

1-(5-(6-Methoxypyridazin-3-yl)pyridin-2-yl)ethanone, known by its CAS number 1333222-24-4, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, molecular characteristics, and biological activities, focusing on the compound's pharmacological profiles and mechanisms of action.

Chemical Structure

The molecular formula for 1-(5-(6-methoxypyridazin-3-yl)pyridin-2-yl)ethanone is C12H11N3O2, with a molecular weight of 229.23 g/mol. The structure includes a pyridazin moiety, which is critical for its biological activity.

PropertyValue
CAS Number 1333222-24-4
Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
Purity NLT 98%
Storage Conditions Store at 2-8ºC

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs to 1-(5-(6-methoxypyridazin-3-yl)pyridin-2-yl)ethanone exhibit promising anticancer properties. For instance, research has shown that derivatives of pyridazin can inhibit DNA-PK, a key enzyme involved in the DNA damage response, leading to enhanced sensitivity to DNA-damaging agents such as doxorubicin and irradiation .

The proposed mechanism involves the inhibition of DNA-PKcs, which plays a crucial role in repairing double-strand breaks in DNA. By inhibiting this enzyme, the compound may induce apoptosis in cancer cells when used in combination with other chemotherapeutic agents .

Selectivity and Efficacy

In vitro studies have demonstrated that the compound exhibits selectivity against certain cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to target specific signaling pathways involved in tumor growth and survival .

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated various pyridazin derivatives for their antitumor activity. Among these, compounds structurally related to 1-(5-(6-methoxypyridazin-3-yl)pyridin-2-yl)ethanone showed significant cytotoxic effects against A549 lung cancer cells. The study reported IC50 values indicating effective concentrations required to inhibit cell growth significantly .

Synergistic Effects with Other Drugs

Another investigation focused on the synergistic effects of combining 1-(5-(6-methoxypyridazin-3-yl)pyridin-2-yl)ethanone with traditional chemotherapeutics. Results indicated that co-administration with olaparib (a PARP inhibitor) led to enhanced cell death in resistant cancer cell lines, suggesting a potential strategy for overcoming drug resistance .

Scientific Research Applications

Medicinal Chemistry Applications

1-(5-(6-Methoxypyridazin-3-yl)pyridin-2-yl)ethanone has shown promise in several areas of medicinal chemistry:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections . The compound's structure allows for interactions that inhibit microbial growth, making it a candidate for further development in antimicrobial therapies.

Anticancer Potential

The compound's structural characteristics may contribute to its anticancer activity. Preliminary studies suggest that it can induce apoptosis in cancer cell lines, although more extensive research is required to elucidate the mechanisms involved .

Neurological Applications

There is emerging evidence that compounds similar to 1-(5-(6-Methoxypyridazin-3-yl)pyridin-2-yl)ethanone may have neuroprotective effects. This could position them as potential treatments for neurodegenerative diseases, including Alzheimer’s disease, by targeting pathways involved in neuronal survival and inflammation .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of various synthesized derivatives of pyridine compounds, including 1-(5-(6-Methoxypyridazin-3-yl)pyridin-2-yl)ethanone. The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

In a detailed SAR study, modifications to the methoxy and pyridazine groups were analyzed for their impact on biological activity. The findings revealed that specific substitutions enhance both potency and selectivity against target pathogens, providing a framework for optimizing future derivatives of this compound .

Comparison with Similar Compounds

(a) Pyridine Derivatives with Methoxy Substituents

  • 1-(5-Methoxypyridin-3-yl)ethanone (): Differs by replacing the pyridazine ring with a pyridine, reducing nitrogen content. The absence of the second nitrogen in the substituent may lower polarity and alter binding affinity in biological systems.
  • 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (): Incorporates a methyl group adjacent to the methoxy substituent.

(b) Pyridazine-Containing Compounds

  • TAK-385 (): Contains a 6-methoxypyridazin-3-yl group within a thienopyrimidine scaffold. This compound demonstrates superior GnRH antagonism and reduced cytochrome P450 inhibition, highlighting the pyridazine ring’s role in metabolic stability and receptor selectivity.

(c) Ethanone Derivatives with Varied Heterocycles

  • 1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (): Features an indole-piperazine-ethanone architecture. The indole’s bulkiness and sulfonyl group increase steric hindrance, contrasting with the target compound’s planar pyridine-pyridazine system.
  • 1-(5-((1H-pyrazol-1-yl)methyl)-2-(4-methoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone (): Includes an oxadiazole ring, which enhances rigidity and hydrogen-bonding capacity. The ethanone group here is part of an oxadiazole scaffold, unlike the pyridine-linked ethanone in the target compound.

Physicochemical and Spectroscopic Properties

Compound Key Functional Groups IR (cm⁻¹) $^1$HNMR (δ ppm) Reference
Target Compound Pyridazine, pyridine, ethanone Not reported Not reported -
1-(4-Methoxyphenyl)oxadiazole derivative (4d) Oxadiazole, pyrazole, ethanone 1705 (C=O), 1604 (C=N) 2.62 (s, CH3), 3.9 (s, OCH3)
TAK-385 Thienopyrimidine, pyridazine Not reported Not reported

Key Observations :

  • The target compound’s IR spectrum would likely show a strong C=O stretch (~1700 cm⁻¹) and pyridazine/pyridine C=N stretches (1450–1600 cm⁻¹). Differences in substituents (e.g., oxadiazole in 4d) lead to distinct spectral profiles .

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